Levocetirizine

概述

描述

准备方法

合成路线和反应条件: 左西替利嗪通过多步合成工艺合成。 一种常见的方法是使用钯碳催化剂催化氧化L-羟嗪,以生产左西替利嗪 . 反应条件通常包括受控的温度和压力环境,以确保高转化率和选择性。

工业生产方法: 在工业环境中,通常通过将制备好的左西替利嗪盐酸盐化来生产左西替利嗪,然后进行重结晶以获得左西替利嗪二盐酸盐 . 此方法可确保高光学纯度,并被认为是环保的。

化学反应分析

反应类型: 左西替利嗪会经历几种类型的化学反应,包括:

氧化: 左西替利嗪可以被氧化形成各种代谢产物,例如二氢二醇和N-氧化衍生物.

还原: 虽然不太常见,但在特定条件下会发生还原反应。

取代: 左西替利嗪可以发生取代反应,特别是涉及其芳环。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 卤化反应通常使用氯或溴等试剂。

主要形成的产物: 这些反应形成的主要产物包括左西替利嗪的各种氧化和还原衍生物,可以进一步分析其药理特性 .

科学研究应用

Pharmacodynamics and Mechanism of Action

Levocetirizine functions as a selective antagonist of the H1 histamine receptor, inhibiting the effects of histamine in allergic reactions. It exhibits rapid onset of action, with significant symptom relief observed within one hour of administration, peaking at 12 hours post-dose and lasting up to 24 hours . In addition to blocking histamine receptors, this compound has been shown to inhibit eosinophil migration, which is crucial in the pathophysiology of allergic responses .

Key Pharmacodynamic Properties

| Property | Description |

|---|---|

| Onset of Action | Approximately 1 hour post-administration |

| Duration of Effect | Up to 24 hours |

| Eosinophil Migration | Inhibits eotaxin-induced migration through endothelial cells |

Allergic Rhinitis

This compound is widely prescribed for both seasonal and perennial allergic rhinitis. Clinical trials have demonstrated its efficacy in reducing nasal symptoms such as sneezing, itching, and nasal congestion. A study showed that patients receiving this compound reported significantly improved total symptom scores compared to those on placebo .

Chronic Idiopathic Urticaria

In patients with chronic idiopathic urticaria, this compound effectively reduces pruritus (itching) and improves quality of life measures. A controlled trial indicated that patients treated with this compound experienced a significant reduction in itch severity compared to placebo over a six-week period .

Pediatric Use

This compound has been evaluated for safety and efficacy in children aged 6-12 years. Research indicates that it is effective in managing allergic rhinitis symptoms and is generally well-tolerated . Long-term studies have also shown that adverse effects are similar between this compound and placebo groups in pediatric populations .

Potential Hepatotoxicity

Despite its benefits, there are reports of this compound-induced liver injury. A notable case involved a patient who developed jaundice and pruritus after two months of treatment. Histological examination revealed portal inflammation and hepatitis; however, recovery was complete upon discontinuation of the drug . This highlights the need for monitoring liver function in susceptible individuals.

Case Study: Efficacy in Allergic Rhinitis

A randomized controlled trial involving 510 children assessed the efficacy of this compound versus placebo over 12 weeks. The study utilized total symptom scores (TSS) to measure outcomes, revealing that both this compound and cetirizine significantly outperformed placebo. However, cetirizine showed slightly better efficacy over time .

Case Study: Hepatotoxicity Report

In an isolated case report, a 48-year-old male developed acute hepatitis after two months on this compound for prurigo nodularis. The liver biopsy confirmed drug-induced liver injury, emphasizing the importance of vigilance regarding potential hepatotoxicity associated with this medication .

作用机制

相似化合物的比较

Cetirizine: Levocetirizine is the R-enantiomer of cetirizine and has a higher affinity for the H1 receptor.

Loratadine: Another second-generation antihistamine, loratadine is less sedating but has a different chemical structure.

Hydroxyzine: A first-generation antihistamine, hydroxyzine is more sedating and has a broader range of uses.

Uniqueness of this compound: this compound’s uniqueness lies in its high affinity for the H1 receptor and its reduced sedative effects compared to first-generation antihistamines . It provides effective symptom relief with a lower risk of drowsiness, making it a preferred choice for many patients .

生物活性

Levocetirizine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its biological activity extends beyond mere H1 receptor antagonism, exhibiting significant anti-inflammatory properties that contribute to its therapeutic effects. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound functions by selectively inhibiting the H1 histamine receptors, which are pivotal in mediating allergic responses. However, it also demonstrates additional mechanisms that enhance its therapeutic efficacy:

- Inhibition of Eosinophil Migration : this compound has been shown to inhibit eosinophil transendothelial migration, a critical process in allergic inflammation. This effect occurs at concentrations achievable in clinical settings and is significant in reducing eosinophilic inflammation associated with allergic diseases .

- Reduction of Pro-inflammatory Mediators : The compound inhibits the production of eotaxin and other pro-inflammatory cytokines, thereby reducing eosinophil adhesion and migration . It also modulates the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, further contributing to its anti-inflammatory effects.

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of this compound in various allergic conditions. Below is a summary of key findings:

Anti-inflammatory Effects

Research has indicated that this compound possesses notable anti-inflammatory properties independent of its antihistaminic activity:

- In Vitro Studies : this compound inhibited the production of IL-8 and GM-CSF in A549 epithelial cells stimulated by IL-1β, demonstrating its potential to modulate inflammatory pathways .

- Eosinophil Function : It increases the release of metalloproteinases like MMP-9, which are involved in tissue remodeling during asthma, while simultaneously reducing pro-inflammatory cytokines such as IL-7 .

Case Studies

Several case studies have highlighted the practical implications of this compound's biological activity:

- Eosinophilic Conditions : A patient with eosinophilic cellulitis showed marked improvement when treated with this compound, underscoring its role in managing eosinophil-mediated disorders .

- Chronic Urticaria Management : In cases of chronic spontaneous urticaria, patients reported significant symptom relief with this compound, although comparative efficacy studies suggest that newer agents may offer superior results .

属性

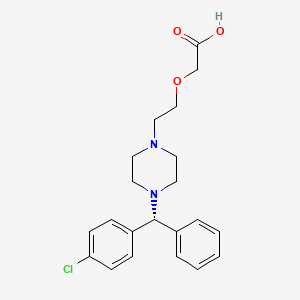

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156294 | |

| Record name | Levocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Levocetirizine selectively inhibits histamine H1 receptors. This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system. | |

| Record name | Levocetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130018-77-8 | |

| Record name | (-)-Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130018-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocetirizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U5EA9RT2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205-208 | |

| Record name | Levocetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。